molecular formula C3H6ClN B014468 Propargylamine hydrochloride CAS No. 15430-52-1

Propargylamine hydrochloride

Cat. No. B014468
CAS RN: 15430-52-1
M. Wt: 91.54 g/mol
InChI Key: IKXNIQJDNKPPCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargylamine and its derivatives has been explored through various strategies, including A3 couplings, C-H functionalization of alkynes, and reactions involving gold compounds and nanoparticles under mild conditions. These methods highlight the diversity of approaches to synthesizing propargylamines, emphasizing both racemic and enantioselective syntheses (Lauder et al., 2017); (Aguilar et al., 2010).

Molecular Structure Analysis

The molecular structure of propargylamines enables their transformation into various heterocyclic compounds such as pyrroles, pyridines, thiazoles, and oxazoles, demonstrating their role as pivotal building blocks in organic chemistry. The versatility in transformations is attributed to the reactivity of their triple bond and amine group, which can undergo numerous chemical reactions to yield complex structures (Lauder et al., 2017).

Chemical Reactions and Properties

Propargylamines undergo a range of reactions including Lewis acid-mediated tandem reactions, three-component coupling reactions catalyzed by gold(III) complexes, and base-mediated hydroamination. These reactions highlight the reactivity of propargylamines towards nucleophiles and electrophiles, facilitating the synthesis of α,β-unsaturated amides, alkenyl nitriles, and various cyclic compounds (Han et al., 2015); (Lo et al., 2006); (Ranjan et al., 2014).

Physical Properties Analysis

While specific details on the physical properties of propargylamine hydrochloride are not directly outlined in the provided research, the general characteristics of propargylamines suggest that their physical properties are crucial for their reactivity and application in synthesis. These include their solubility in various solvents, boiling points, and stability under different conditions, which are essential for their use in organic reactions.

Chemical Properties Analysis

The chemical properties of propargylamines, such as their reactivity with different chemical reagents, ability to participate in multicomponent reactions, and transformation into heterocycles, are foundational to their utility in synthetic organic chemistry. The ability to engage in cross-dehydrogenative coupling and other atom-economic reactions further underscores their significance in developing greener synthetic methodologies (Sheng et al., 2019); (Alonso et al., 2019).

Scientific Research Applications

Neurodegenerative Disorders Treatment

Methods of Application: These compounds are typically administered orally as part of a treatment regimen for these diseases .

Results or Outcomes: The neuroprotective effects of these compounds have been observed in clinical settings, with patients showing improved symptoms and slowed progression of these neurodegenerative diseases .

Synthesis of Fluorescent Macrocycles

Methods of Application: The specific experimental procedures would depend on the exact nature of the synthesis, but generally involve the reaction of propargylamine with other reagents under controlled conditions .

Results or Outcomes: The result of this application is the production of a fluorescent macrocycle, which can have various applications in chemical research .

Solvent-free Synthesis of Propargylamines

Methods of Application: The synthesis of propargylamines is typically carried out via A3 and KA2 coupling reactions .

Results or Outcomes: The solvent-free synthesis of propargylamines is an environmentally friendly method that can be used to produce a variety of propargylamine derivatives .

Precursor to Other Compounds

Methods of Application: Propargyl amines are produced by reactions of amines with propargyl halides .

Results or Outcomes: The result of this application is the production of a variety of compounds, which can have various applications in chemical research .

Synthesis of Oxazoles

Methods of Application

The synthesis of oxazoles involves the reaction of propargylamine with benzoyl chloride to form an amide. A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .

Results or Outcomes: The result of this application is the production of oxazoles, which can be used in various applications in chemical research and drug discovery .

Personal Protective Equipment

Methods of Application: When handling propargylamine, it is recommended to use a dust mask type N95 (US), eyeshields, and gloves .

Results or Outcomes: The use of PPE helps to ensure the safety of individuals handling propargylamine, reducing the risk of exposure and potential health hazards .

properties

IUPAC Name

prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXNIQJDNKPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934968
Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargylamine hydrochloride

CAS RN

15430-52-1
Record name 2-Propyn-1-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15430-52-1
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Record name 15430-52-1
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Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Prop-2-ynylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
PH Yu, BA Davis, AA Boulton - Journal of medicinal chemistry, 1992 - ACS Publications
A series of aliphaticpropargylamine derivatives has been synthesized. Some of them possess highly potent, irreversible, selective, inhibitory activity toward monoamineoxidase B (MAO-…
Number of citations: 183 0-pubs-acs-org.brum.beds.ac.uk
EF Khusnutdinova, AV Petrova, AN Lobov… - Natural Product …, 2021 - Taylor & Francis
… During attempts of the N-propargylation of betulonic acid 1 through an intermediate acid chloride by propargylamine hydrochloride, we noticed, along with the expected propargylamide …
MA Gromova, YV Kharitonov… - Bioorganičeskaâ …, 2023 - journals.rcsi.science
… ,15-diene dichloride with propargylamine hydrochloride leads to the corresponding dialkine… -7,15-diene acid chloride with propargylamine hydrochloride or an alkynyl-substituted …
Number of citations: 0 journals.rcsi.science
MA Gromova, YV Kharitonov, ТV Rybalova… - Russian Journal of …, 2023 - Springer
… To obtain tricyclic diterpenoid bis(N-propynylamide) (IX), we reacted the dichloride derived from diacid (VII) with propargylamine hydrochloride (VIII). The one-pot synthesis of compound …
EF Zhilina, PA Slepukhin, NS Boltacheva… - Russian Journal of …, 2012 - Springer
… In the reactions of the diketonates Ia and Ic (R = Me) with propargylamine hydrochloride exclusively isomers IV are formed. In a similar reaction of diketonate Ib (R = Ph) with propergyl…
H Li, Q Zheng, C Han - Analyst, 2010 - pubs.rsc.org
… Propargylamine hydrochloride (95%) was purchased from Alfa Aesar company. Triethylene glycol was purchased from Shanghai Xiechen Chemical CO., LTD. 2-Chloroethanol was …
Number of citations: 87 0-pubs-rsc-org.brum.beds.ac.uk
AE Beilstein, MW Grinstaff - Chemical Communications, 2000 - pubs.rsc.org
… 1) was synthesized by coupling ferrocene monocarboxylic acid to propargylamine hydrochloride in the presence of dicyclohexylcarbodiimide (94% yield). To further evaluate the …
Number of citations: 44 0-pubs-rsc-org.brum.beds.ac.uk
K Kempe, KF Noi, SL Ng, M Müllner, F Caruso - Polymer, 2014 - Elsevier
… The functionalization with propargylamine hydrochloride was performed in Milli-Q water, whereas … Subsequently, propargylamine hydrochloride or PDA (20 g L −1 , 1.5-fold excess) was …
SS Patrushev, DO Vasil'eva, LG Burova… - Russian Chemical …, 2023 - Springer
… The reaction of isoalantolactone with propargylamine hydrochloride afforded the corresponding 13-propargylamino-11,13-dihydroisoalantolactone or 13-propargylamino-N-bis(11,13-…
HJ Lee, HJ Kim - Bulletin of the Korean Chemical Society, 2011 - researchgate.net
… 4-Dimethylaminobenzoic acid, oxalyl chloride, and propargylamine hydrochloride were from … The resulting mixture was added dropwise to a mixture of propargylamine hydrochloride (…
Number of citations: 6 www.researchgate.net

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